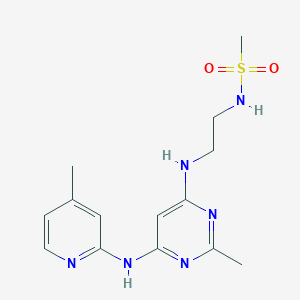

![molecular formula C13H15N3O4 B2871989 1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937691-16-2](/img/structure/B2871989.png)

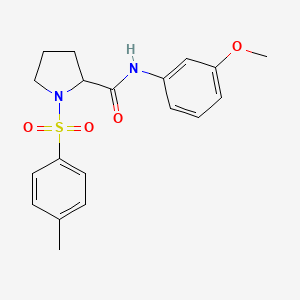

1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

カタログ番号 B2871989

CAS番号:

937691-16-2

分子量: 277.28

InChIキー: MJKPBWIDJWASIC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been used in the development of new therapies . They are used on several therapeutic targets and are present in relevant drugs .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various synthetic protocols . For example, one study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific compound and the conditions of the reaction .科学的研究の応用

Synthesis and Biological Evaluation

- A study explored the synthesis of novel pyrido(2,3-d)pyrimidine-carboxylate derivatives, including ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido(2,3-d) pyrimidine-6-carboxylate derivatives. These compounds were synthesized through nucleophilic substitution reactions and screened for antibacterial, antifungal, and antitumor activities, highlighting their potential in medicinal chemistry (Shanmugasundaram et al., 2011).

Anticancer and Anti-inflammatory Applications

- Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These compounds were synthesized and evaluated for their effectiveness as cyclooxygenase-1/2 inhibitors, showcasing the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiallergic Agents

- Another study synthesized 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives and tested them for antiallergenic activity. Certain compounds in this series demonstrated oral activity in rat models, showcasing their potential as orally active antiallergy agents (Temple et al., 1979).

Optical and Electronic Properties

- A study on the electronic absorption and fluorescence spectra of biologically important pyrimidines, including pyrimidine derivatives, measured their spectral data across various solvents. This research contributes to understanding the electronic properties and potential applications of pyrimidine derivatives in bioimaging and molecular electronics (Párkányi et al., 1992).

Antimicrobial Activity

- Novel heterocycles utilizing a thiophene incorporated thioureido substituent as precursors were synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell lines, as well as their potential as anti-5-lipoxygenase agents. Some of the synthesized compounds displayed potent activity, underscoring the antimicrobial and anticancer utility of pyrido[2,3-d]pyrimidine derivatives (Abdel-Motaal et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

1-ethyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-4-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6(2)3/h5-6H,4H2,1-3H3,(H,18,19)(H,15,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKPBWIDJWASIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)

![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)

![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)